(E)-N-(3-(furan-2-yl)-3-hydroxypropyl)-2-phenylethenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

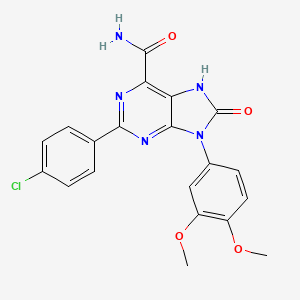

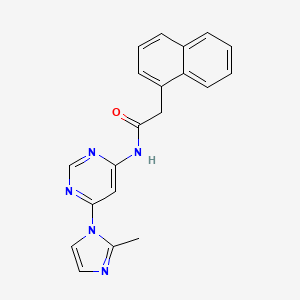

(E)-N-(3-(furan-2-yl)-3-hydroxypropyl)-2-phenylethenesulfonamide, also known as FPH1, is a small molecule inhibitor that has gained significant attention in scientific research due to its potential therapeutic applications. FPH1 is a potent inhibitor of the Hippo pathway, a signaling pathway that regulates cell growth and proliferation.

Aplicaciones Científicas De Investigación

Furan Derivatives in Biomass Conversion and Sustainable Chemistry

Furan derivatives, due to their versatility and reactivity, are pivotal in converting plant biomass into valuable chemicals. They serve as platform chemicals for creating sustainable polymers, fuels, and functional materials. Studies highlight the conversion of biomass to furans like 5-hydroxymethylfurfural (HMF) and its further transformation into a myriad of industrial chemicals, underlining the role of furans in the green chemical industry and sustainable applications (Chernyshev et al., 2017).

Biocatalysis and the Valorization of Furans

Biocatalysis emerges as a promising approach for the selective modification of inherently unstable furan compounds, including furfural and HMF. This method exploits the selectivity of enzymes under mild conditions, offering a green alternative to chemical transformations. The valorization of furans through biocatalysis could lead to the development of novel biochemicals with reduced ecological footprints, showcasing the potential of furans in biotechnological applications (Domínguez de María & Guajardo, 2017).

Furan-Based Materials in Advanced Applications

The incorporation of furan derivatives into polymers and materials science is highlighted by their use in self-healing materials and drug delivery systems. Furan groups, utilized in Diels-Alder reactions, contribute to the development of polymers with the ability to repair themselves, indicating furan derivatives' potential in creating innovative materials with enhanced durability and longevity (Liu & Chuo, 2013).

Furan Derivatives in Drug Design and Medical Chemistry

Furan derivatives play a critical role in medicinal chemistry, particularly in the design of bioactive molecules. Their incorporation into nucleobases and nucleosides has led to the development of compounds with antiviral, antitumor, and antimycobacterial properties. This underscores the importance of furan derivatives in synthesizing new therapeutic agents, opening pathways for novel drug development (Ostrowski, 2022).

Propiedades

IUPAC Name |

(E)-N-[3-(furan-2-yl)-3-hydroxypropyl]-2-phenylethenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO4S/c17-14(15-7-4-11-20-15)8-10-16-21(18,19)12-9-13-5-2-1-3-6-13/h1-7,9,11-12,14,16-17H,8,10H2/b12-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDLPFJIPUQMALN-FMIVXFBMSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CS(=O)(=O)NCCC(C2=CC=CO2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/S(=O)(=O)NCCC(C2=CC=CO2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2576869.png)

![1-(3,5-Dimethylphenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2576870.png)

![tert-butyl (1S,2S,4R)-rel-2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/no-structure.png)

![1-[3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]pent-4-en-1-one](/img/structure/B2576876.png)

![3,4-dichloro-N'-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide](/img/structure/B2576881.png)

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3-fluorobenzamide](/img/structure/B2576882.png)

![Ethyl 4-oxo-3-(p-tolyl)-5-(3-(trifluoromethyl)benzamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2576884.png)